

What is Hydrochlorothiazide-13C6 and its primary use in research?

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Compound of Interest

Compound Name: Hydrochlorothiazide-13C6

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Hydrochlorothiazide-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Hydrochlorothiazide-13C6**, a stable isotope-labeled internal standard, and its critical role in modern analytical research. This document details its primary applications, experimental protocols, and the biochemical pathways of its unlabeled counterpart, hydrochlorothiazide.

Introduction to Hydrochlorothiazide-13C6

Hydrochlorothiazide-13C6 is a labeled version of hydrochlorothiazide, a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.^{[1][2]} In

Hydrochlorothiazide-13C6, six carbon atoms in the molecule have been replaced with the stable isotope, Carbon-13. This isotopic labeling results in a molecule that is chemically identical to hydrochlorothiazide but has a higher molecular weight.^{[3][4]} This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry.

Its primary and indispensable role in research is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.^{[5][6]} The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection

volume, and matrix effects, leading to highly accurate and precise measurements of the unlabeled drug in biological matrices.[6]

Table 1: Physicochemical Properties of **Hydrochlorothiazide-13C6**

Property	Value
Chemical Formula	C ₁ H ₈ ClN ₃ O ₄ S ₂ . ¹³ C ₆
Molecular Weight	303.70 g/mol
CAS Number	1261396-79-5
Appearance	Crystalline solid
Purity	Typically ≥98%

Primary Use in Research: Quantitative Bioanalysis

The principal application of **Hydrochlorothiazide-13C6** is in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies of hydrochlorothiazide.[6][7] These studies require the precise measurement of hydrochlorothiazide concentrations in biological fluids such as plasma and urine.

The Role of an Internal Standard

In LC-MS/MS analysis, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) before sample processing. **Hydrochlorothiazide-13C6** is an ideal internal standard for hydrochlorothiazide analysis because:

- **Similar Chemical and Physical Properties:** It behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.
- **Different Mass-to-Charge Ratio (m/z):** It is easily differentiated from the analyte by the mass spectrometer.
- **Co-elution:** It elutes at or very near the same retention time as the analyte, ensuring that it experiences similar matrix effects.

By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical process can be normalized, leading to highly reliable quantitative data.

Experimental Protocols: LC-MS/MS Quantification of Hydrochlorothiazide

The following is a representative experimental protocol for the quantification of hydrochlorothiazide in human plasma using **Hydrochlorothiazide-13C6** as an internal standard. This protocol is based on established methods in the scientific literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- **Spiking:** To 100 μ L of human plasma, add 10 μ L of a working solution of **Hydrochlorothiazide-13C6** (concentration will depend on the expected analyte concentration range).
- **Protein Precipitation:** Add 200 μ L of acetonitrile to precipitate plasma proteins. Vortex for 30 seconds.
- **Centrifugation:** Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
- **Extraction:** Transfer the supernatant to a clean tube. Add 1 mL of a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v). Vortex for 1 minute.
- **Phase Separation:** Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
- **Evaporation:** Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μ L of the mobile phase.

Liquid Chromatography Parameters

Table 2: Typical LC Parameters

Parameter	Condition
LC System	UHPLC or HPLC system
Column	C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Mass Spectrometry Parameters

Table 3: Typical MS/MS Parameters (Triple Quadrupole)

Parameter	Hydrochlorothiazide	Hydrochlorothiazide-13C6
Ionization Mode	Electrospray Ionization (ESI), Negative	Electrospray Ionization (ESI), Negative
Precursor Ion (m/z)	296.0	302.0
Product Ion (m/z)	205.1	205.1
Collision Energy	Optimized for fragmentation	Optimized for fragmentation
Dwell Time	100 ms	100 ms

Method Validation

A typical validation for such a method would include assessments of linearity, accuracy, precision, selectivity, recovery, and stability, following regulatory guidelines (e.g., FDA, EMA).

Table 4: Representative Method Validation Data

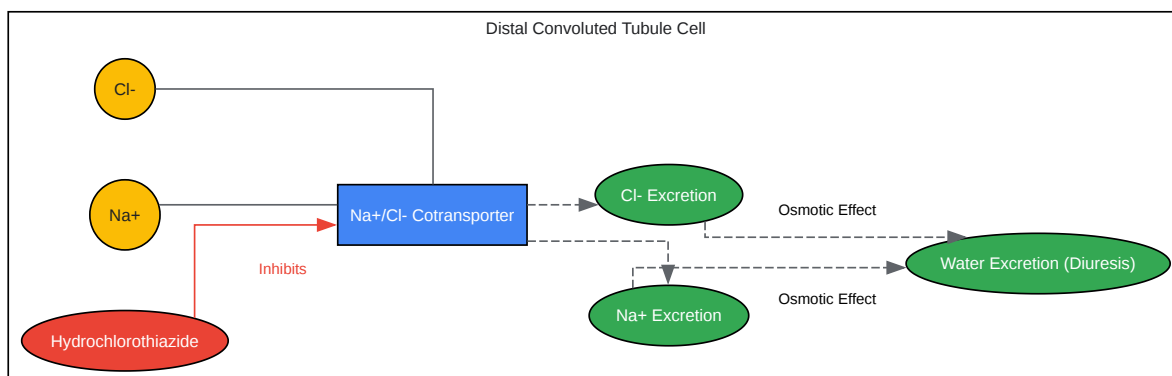
Parameter	Result
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (%Bias)	\pm 15%
Recovery	> 85%

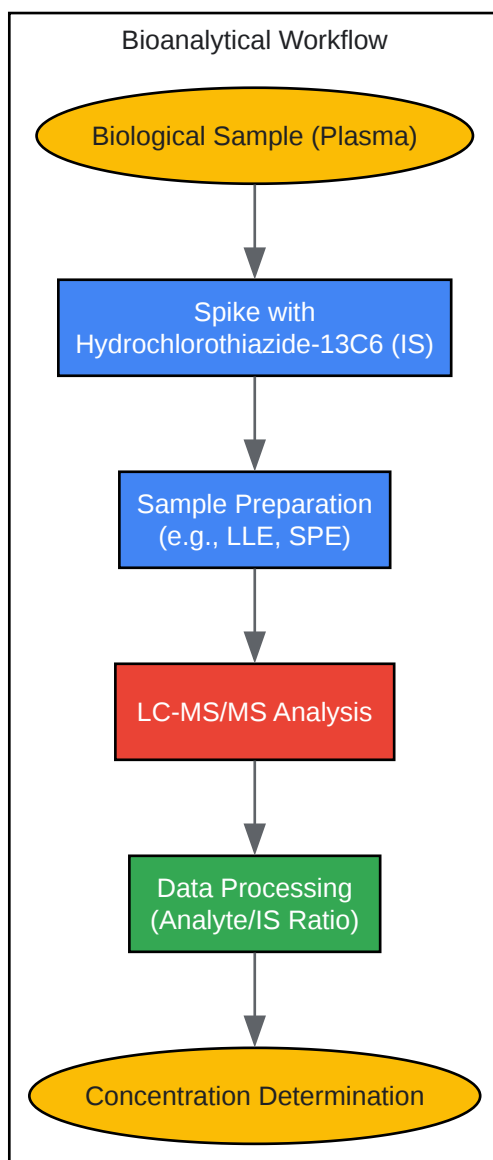
Signaling Pathways and Mechanism of Action of Hydrochlorothiazide

While **Hydrochlorothiazide-13C6** is used for analytical purposes, understanding the mechanism of its unlabeled counterpart is crucial for researchers in drug development.

Diuretic Mechanism of Action in the Nephron

Hydrochlorothiazide exerts its diuretic effect by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion in the urine. Water follows the excreted sodium and chloride, resulting in diuresis.





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